molecular formula C7H5ClFNO B1339916 3-Fluoro-N-hydroxybenzimidoyl chloride CAS No. 58606-42-1

3-Fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B1339916
CAS No.: 58606-42-1
M. Wt: 173.57 g/mol
InChI Key: CQEGJGFPGPNQNG-JXMROGBWSA-N
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Description

3-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound . It is available for purchase from various suppliers .


Synthesis Analysis

A novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established for the efficient synthesis of 1,3-diphenylurea derivatives . A variety of electronically and sterically different 1,3-diphenylurea derivatives can be obtained in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

The reaction of aldoximes with NaCl and Oxone under ball-milling conditions affords N-acyloxyimidoyl chlorides . The reaction of 1i (59.3 mg, 0.4 mmol) with NaCl (47.3 mg, 0.8 mmol), Oxone (986.0 mg, 1.6 mmol) and Na2CO3 (85.8 mg, 0.8 mmol) afforded 2i (23.6 mg, 40% yield) .

Scientific Research Applications

1. Synthesis of Fluorinated Heterocycles

3-Fluoro-N-hydroxybenzimidoyl chloride has been utilized in the synthesis of fluorinated heterocycles. For instance, it serves as an 18 F-labelled aromatic nitrile oxide, essential in the synthesis of 18 F-labelled isoxazoles through a ruthenium-promoted 1,3-dipolar cycloaddition with alkynes (Roscales & Kniess, 2019). This synthesis is significant in the development of PET radiotracers.

2. Radiopharmaceutical Preparation

The compound is also instrumental in preparing radiofluorinated compounds for radiopharmaceutical applications. For example, it reacts rapidly with different alkenes and alkynes under mild conditions, suitable for preparing low-molecular weight radiopharmaceuticals and labelling sensitive biopolymers (Zlatopolskiy et al., 2012).

3. Synthesis of Diarylurea Derivatives

It is used in the amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride for the efficient synthesis of 1,3-diphenylurea derivatives. This synthesis method has broadened the range of available diarylurea derivatives with varied electronic and steric properties (Song et al., 2021).

4. Application in Bioconjugate Chemistry

In bioconjugate chemistry, this compound is used for activating hydroxyl groups of polymeric carriers. This activation is crucial for the covalent attachment of biologicals to various solid supports, retaining biological function and potential therapeutic applications (Chang et al., 1992).

5. Synthesis of Functionalized Isoxazoles

Another application is in the synthesis of functionalized isoxazoles. This involves a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general and direct route to isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Safety and Hazards

3-Fluoro-N-hydroxybenzimidoyl chloride is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity -Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

Future Directions

The use of mechanochemistry, which is identified by IUPAC as one of the 10 world-changing technologies , has boomed over the past few decades and is rapidly becoming a powerful tool for environmentally friendly and sustainable synthesis of molecules and materials . The mechanical ball-milling technique, an eco-friendly mechanochemical protocol, can not only promote solvent-free reactions and increase the reaction efficiency , but also alter chemical reactivity and selectivity compared to the solution-based counterparts, leading to different products .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Fluoro-N-hydroxybenzimidoyl chloride involves the conversion of 3-Fluoroaniline to 3-Fluoro-N-hydroxybenzimidoyl chloride through a series of reactions.", "Starting Materials": [ "3-Fluoroaniline", "Phosphorus oxychloride (POCl3)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Dissolve 3-Fluoroaniline in POCl3 and heat the mixture to 80-90°C for 2-3 hours to form 3-Fluoro-N-phenylbenzimidoyl chloride.", "Step 2: Add NaOH to the reaction mixture to neutralize the excess POCl3 and form 3-Fluoro-N-phenylbenzimidoyl hydroxide.", "Step 3: Add H2O2 to the reaction mixture and heat it to 60-70°C for 2-3 hours to oxidize the hydroxide group to a hydroperoxide group, forming 3-Fluoro-N-hydroxybenzimidoyl hydroperoxide.", "Step 4: Add HCl to the reaction mixture to acidify it and convert the hydroperoxide group to a chloride group, forming 3-Fluoro-N-hydroxybenzimidoyl chloride.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS No.

58606-42-1

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+

InChI Key

CQEGJGFPGPNQNG-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N\O)/Cl

SMILES

C1=CC(=CC(=C1)F)C(=NO)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-N-hydroxybenzimidoyl chloride
Reactant of Route 2
3-Fluoro-N-hydroxybenzimidoyl chloride

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